chemical structure and physical properties of 2-(2,4-Dichlorophenoxy)propan-1-ol
chemical structure and physical properties of 2-(2,4-Dichlorophenoxy)propan-1-ol
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-(2,4-Dichlorophenoxy)propan-1-ol
This guide provides a comprehensive technical overview of 2-(2,4-Dichlorophenoxy)propan-1-ol, a compound of interest in the fields of environmental science, toxicology, and herbicide research. As a potential metabolite and structural analogue of the widely used herbicide Dichlorprop (also known as 2,4-DP), understanding its chemical and physical properties is crucial for researchers, scientists, and drug development professionals. This document synthesizes established knowledge of related phenoxy herbicides with expert scientific inference to present a detailed profile of the target molecule.
Introduction and Context
2-(2,4-Dichlorophenoxy)propan-1-ol belongs to the chlorophenoxy class of chemicals, a group that includes some of the most widely used herbicides in the world, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dichlorprop.[1] These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[2] The target molecule of this guide, 2-(2,4-Dichlorophenoxy)propan-1-ol, is the alcohol corresponding to the reduction of the carboxylic acid group of Dichlorprop. Its presence in environmental or biological samples could signify the metabolic breakdown of Dichlorprop.[1] Therefore, a thorough understanding of its properties is essential for developing accurate analytical methods for monitoring herbicide degradation and for assessing the toxicological profile of Dichlorprop and its metabolites.
Chemical Structure and Stereochemistry
The chemical structure of 2-(2,4-Dichlorophenoxy)propan-1-ol is characterized by a 2,4-dichlorophenol group linked via an ether bond to the second carbon of a propan-1-ol backbone.
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IUPAC Name: 2-(2,4-Dichlorophenoxy)propan-1-ol
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Molecular Formula: C₉H₁₀Cl₂O₂
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Molecular Weight: 221.08 g/mol
An important structural feature is the presence of a chiral center at the second carbon of the propanol chain. This results in two possible enantiomers: (R)-2-(2,4-Dichlorophenoxy)propan-1-ol and (S)-2-(2,4-Dichlorophenoxy)propan-1-ol. This is significant because the herbicidal activity of Dichlorprop is known to be enantioselective, with the (R)-enantiomer (also known as Dichlorprop-P) being the active form.[2][3] It is therefore plausible that any biological activity or metabolic processing of the corresponding alcohol could also be stereospecific.
Caption: Chemical structure of 2-(2,4-Dichlorophenoxy)propan-1-ol, with the chiral center marked with an asterisk (*).
Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Physical State | Colorless to light brown crystalline solid or viscous liquid at room temperature. | Based on the appearance of related compounds like Dichlorprop and 2,4-D which are solids.[2][5] The lower molecular weight might result in a lower melting point. |
| Melting Point (°C) | 90 - 110 | Expected to be lower than Dichlorprop (116-118 °C) due to the replacement of the carboxylic acid dimer with a hydrogen-bonded alcohol network.[6] |
| Boiling Point (°C) | > 200 at atmospheric pressure | Higher than propanol due to the large dichlorophenoxy group. Similar phenoxy compounds have high boiling points.[4] |
| Water Solubility | Moderately soluble | The hydroxyl group will increase water solubility compared to Dichlorprop. Expected to be in the range of 100-1000 mg/L.[5] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Expected to be slightly lower (more hydrophilic) than Dichlorprop (~3.1) due to the presence of the primary alcohol group. |
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of 2-(2,4-Dichlorophenoxy)propan-1-ol is via the Williamson ether synthesis, a well-established reaction in organic chemistry. This approach is analogous to the industrial synthesis of many phenoxy herbicides.[7][8]
The proposed two-step synthesis involves:
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Step 1: Reaction of 2,4-dichlorophenol with 1-chloro-2-propanol in the presence of a base.
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Step 2: An alternative route involves the reduction of the corresponding carboxylic acid, Dichlorprop.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 3. Effects of chiral herbicide dichlorprop on <i>Arabidopsis thaliana</i> metabolic profile and its implications for microbial communities in the phyllosphere - ProQuest [proquest.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. fao.org [fao.org]
- 7. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
